molecular formula C14H15N3OS2 B11184912 N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No.: B11184912
M. Wt: 305.4 g/mol
InChI Key: UNHLGURXSLZWQT-UHFFFAOYSA-N
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Description

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide typically involves the following steps:

    Formation of 1,3,4-thiadiazole ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of benzylthio group: The benzylthio group is introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Cyclobutanecarboxamide formation: The final step involves the reaction of the benzylthio-substituted thiadiazole with cyclobutanecarboxylic acid or its derivatives under suitable conditions to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Due to its potential anticancer properties, it is being investigated for use in cancer therapy.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cell division and growth, such as kinases and proteases.

    Pathways Involved: It may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of cancer cell growth and induction of cell death.

Comparison with Similar Compounds

  • N-(5-(benzylthio)-1,2,4-triazol-3-yl)cyclobutanecarboxamide
  • N-(5-(benzylthio)-1,3,4-oxadiazol-2-yl)cyclobutanecarboxamide

Comparison:

  • Structural Differences: While the core structure remains similar, the heterocyclic ring varies (thiadiazole, triazole, oxadiazole).
  • Biological Activity: Each compound exhibits unique biological activities due to differences in their electronic and steric properties.
  • Uniqueness: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is unique due to its specific combination of the thiadiazole ring and benzylthio group, which imparts distinct chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H15N3OS2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

InChI

InChI=1S/C14H15N3OS2/c18-12(11-7-4-8-11)15-13-16-17-14(20-13)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16,18)

InChI Key

UNHLGURXSLZWQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3

Origin of Product

United States

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